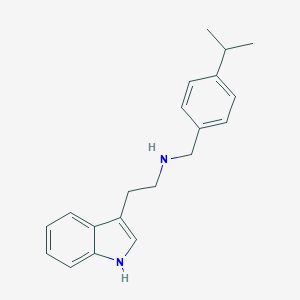![molecular formula C21H27N5O2 B271866 [(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE](/img/structure/B271866.png)
[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a tetrazole ring, and a butan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE typically involves multiple steps. One common approach includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction involving an azide and a nitrile compound under acidic conditions.
Coupling Reactions: The final coupling of the tetrazole ring with the benzyl and butan-2-amine moieties can be performed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Methanol, halogenated compounds
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 4-methoxy-α-methyl-: Known for its psychoactive properties and used in medicinal chemistry.
Indole Derivatives: Possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its tetrazole ring and methoxy group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H27N5O2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]butan-2-amine |
InChI |
InChI=1S/C21H27N5O2/c1-5-16(3)22-13-17-8-11-19(20(12-17)27-4)28-14-21-23-24-25-26(21)18-9-6-15(2)7-10-18/h6-12,16,22H,5,13-14H2,1-4H3 |
InChI Key |
IVYRBRLOOMHICA-UHFFFAOYSA-N |
SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B271783.png)
![2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B271785.png)
![N-(3-ethoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271787.png)
![(Oxolan-2-ylmethyl)({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine](/img/structure/B271788.png)
![N-(1-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271789.png)
![2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol](/img/structure/B271791.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271795.png)
![N-[(5-phenylfuran-2-yl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271831.png)

![2-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}butan-1-ol](/img/structure/B271858.png)
![2-{2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B271859.png)
![3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271860.png)
![N~1~-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B271863.png)
![N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271864.png)
